6-Ethyl-3-formylchromone

Description

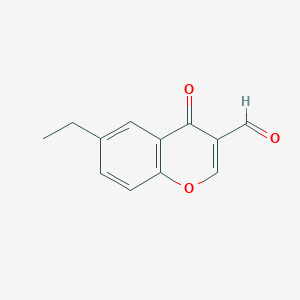

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKTXKYXKJJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374522 | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-78-9 | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Ethyl-3-formylchromone from 4-Ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 6-ethyl-3-formylchromone, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, 4-ethylphenol. The synthesis involves a three-step process: acetylation of the starting phenol, subsequent Fries rearrangement to form the key intermediate 2'-hydroxy-5'-ethylacetophenone, and a final cyclization and formylation via the Vilsmeier-Haack reaction.

This document outlines detailed experimental protocols derived from established methodologies for analogous transformations, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-ethylphenol can be logically divided into three primary stages. The overall transformation is depicted in the workflow diagram below.

Figure 1: Synthetic pathway from 4-ethylphenol to this compound.

Experimental Protocols

The following protocols are representative procedures based on analogous reactions and established chemical principles.[1][2][3] Researchers should conduct appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of 4-Ethylphenyl acetate

This step involves the esterification of 4-ethylphenol with acetic anhydride.[4]

Methodology:

-

To a stirred solution of 4-ethylphenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add pyridine (1.2 eq) as a catalyst.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethylphenyl acetate, which can be purified by vacuum distillation.

Step 2: Synthesis of 2'-Hydroxy-5'-ethylacetophenone via Fries Rearrangement

The Fries rearrangement of 4-ethylphenyl acetate yields a mixture of ortho and para isomers.[1][2] Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this synthesis.

Methodology:

-

To a flask charged with anhydrous aluminum chloride (AlCl3) (2.5 eq), add nitrobenzene as a solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to approximately 160 °C.

-

Slowly add 4-ethylphenyl acetate (1.0 eq) to the heated AlCl3 suspension with vigorous stirring.

-

Maintain the reaction temperature at 160-165 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product into diethyl ether or a similar organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the resulting mixture of ortho and para isomers can be separated by fractional distillation or column chromatography. The ortho-isomer, 2'-hydroxy-5'-ethylacetophenone, is typically a liquid or low-melting solid.

Step 3: Synthesis of this compound via Vilsmeier-Haack Reaction

This final step involves the reaction of 2'-hydroxy-5'-ethylacetophenone with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield the target chromone.[5][6][7][8]

Methodology:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (approx. 10 eq) to 0-5 °C in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl3) (approx. 2.5 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

To this freshly prepared reagent, add a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a minimal amount of DMF dropwise with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick mass.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g per 0.01 mol of substrate) with vigorous stirring to decompose the reaction complex.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a solid precipitate forms.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product. Please note that the data for the intermediate 2'-hydroxy-5'-ethylacetophenone is approximated from its methyl analog due to a lack of specific experimental data in the literature.

Table 1: Physicochemical Properties of Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethylphenol | C8H10O | 122.16 | Colorless to pale yellow solid | 40-42 | 218-219 |

| 4-Ethylphenyl acetate | C10H12O2 | 164.20 | Colorless liquid | N/A | 227 |

| 2'-Hydroxy-5'-ethylacetophenone | C10H12O2 | 164.20 | Liquid/Low-melting solid | ~45-48 (est. from methyl analog)[9][10] | N/A |

| This compound | C12H10O3 | 202.21 | Solid | 108-110 | N/A |

Table 2: Expected Yields and Spectroscopic Data

| Compound | Expected Yield (%) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm, CDCl₃) |

| 4-Ethylphenyl acetate | >90 | ~1760 (C=O, ester), ~1200 (C-O, ester) | ~7.1 (d, 2H), ~6.9 (d, 2H), ~2.6 (q, 2H), ~2.3 (s, 3H), ~1.2 (t, 3H) |

| 2'-Hydroxy-5'-ethylacetophenone | 60-75 (ortho-isomer) | ~3300-3000 (O-H, broad), ~1650 (C=O, ketone), ~1615, 1500 (C=C, aromatic) | ~12.0 (s, 1H, OH), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~2.6 (q, 2H), ~2.5 (s, 3H), ~1.2 (t, 3H) (estimated from methyl analog)[9][11][12] |

| This compound | 70-90 | ~1680 (C=O, aldehyde), ~1640 (C=O, pyrone), ~1610 (C=C) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H), ~7.6-7.4 (m, 3H), ~2.8 (q, 2H), ~1.3 (t, 3H) |

Note: N/A indicates data is not applicable or readily available. Spectroscopic data for intermediates are predictive based on analogous structures.

Logical Relationships and Signaling Pathways

The logical progression of the synthesis is straightforward, with each step building upon the previous one to construct the final complex molecule. The key transformations are the creation of the ortho-acetyl phenol functionality and the subsequent Vilsmeier-Haack cyclization.

Figure 2: Logical flow of key bond formations and structural changes.

This technical guide provides a foundational framework for the synthesis of this compound. The provided protocols, data, and diagrams are intended to aid researchers in the planning and execution of this multi-step synthesis. Adaptation and optimization of the described conditions may be necessary to achieve desired outcomes in a specific laboratory setting.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Fries Rearrangement [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. 4-Ethylphenyl acetate (3245-23-6) for sale [vulcanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2'-Hydroxy-5'-methylacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Vilsmeier-Haack Formylation of 2'-Hydroxy-5'-ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic compounds. This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 2'-hydroxy-5'-ethylacetophenone. The reaction proceeds via a tandem formylation and intramolecular cyclization to yield 6-ethyl-4-oxo-4H-chromene-3-carbaldehyde, commonly known as 6-ethyl-3-formylchromone. This chromone derivative is a valuable scaffold in medicinal chemistry and a precursor for the synthesis of various heterocyclic compounds. This document details the reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes spectroscopic data for the characterization of the product.

Introduction

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).

In the case of 2'-hydroxyacetophenones, the Vilsmeier-Haack reaction takes on a dual role. It not only introduces a formyl group but also facilitates an intramolecular cyclization to form a chromone ring system. This one-pot synthesis of 3-formylchromones is highly efficient, often providing good to excellent yields. 3-Formylchromones are important intermediates in organic synthesis due to their utility as building blocks for a wide array of more complex heterocyclic structures. The chromone moiety itself is a privileged scaffold in drug discovery, with derivatives exhibiting a broad range of biological activities.

This guide focuses specifically on the Vilsmeier-Haack reaction of 2'-hydroxy-5'-ethylacetophenone, leading to the formation of this compound.

Reaction Mechanism and Experimental Workflow

The reaction of 2'-hydroxy-5'-ethylacetophenone with the Vilsmeier reagent (formed from DMF and POCl₃) proceeds through a series of steps culminating in the formation of this compound.

Formation of the Vilsmeier Reagent

First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2]

Electrophilic Aromatic Substitution and Cyclization

The electron-rich aromatic ring of 2'-hydroxy-5'-ethylacetophenone attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization involving the hydroxyl group, and subsequent elimination and hydrolysis steps to yield the final 3-formylchromone product.[3]

A visual representation of the overall reaction and the experimental workflow is provided below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on procedures reported for analogous 2'-hydroxy-5'-alkylacetophenones.[4][5][6]

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) |

| 2'-Hydroxy-5'-ethylacetophenone | 164.20 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Phosphorus oxychloride (POCl₃) | 153.33 |

| Crushed Ice | - |

| Ethanol (for recrystallization) | 46.07 |

3.2. Procedure

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (approx. 4-5 molar equivalents relative to the acetophenone). Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring. Slowly add phosphorus oxychloride (approx. 2.5-3 molar equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2'-hydroxy-5'-ethylacetophenone (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 50-60 °C. Maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 300-500 g) with vigorous stirring. A solid precipitate of the crude product should form. Continue stirring for several hours until all the ice has melted and the hydrolysis is complete.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

Quantitative Data

The Vilsmeier-Haack synthesis of 3-formylchromones from 2'-hydroxyacetophenones is known to be a high-yielding reaction.

| Substrate | Product | Yield (%) | Reference |

| 2'-Hydroxy-5'-methylacetophenone | 6-Methyl-3-formylchromone | ~79 | [5] |

| Substituted 2'-hydroxyacetophenones | Substituted 3-formylchromones | 80-90 | [3] |

| 2-Hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71 | [3] |

Based on the yields reported for structurally similar substrates, the expected yield for the synthesis of this compound is likely to be in the range of 70-90%.

Product Characterization: this compound

5.1. Physical Properties

| Property | Value |

| CAS Number | 42059-78-9 |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 108-110 °C |

5.2. Spectroscopic Data

The following is a summary of the expected spectroscopic data for this compound, based on available data for the compound and its close structural analogs.

5.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons, the vinylic proton of the chromone ring, and the aldehydic proton.

5.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and aldehyde), the aromatic and vinylic carbons, and the carbons of the ethyl group.

5.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and aldehyde groups, as well as C-H and C=C stretching and bending vibrations.

5.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 202.21).

Note: While specific spectral data for this compound is available on platforms like SpectraBase, direct reproduction is subject to copyright. Researchers are advised to consult these databases for detailed spectra.[7]

Applications in Drug Development

The 3-formylchromone scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The formyl group can readily undergo condensation reactions with various nucleophiles to introduce new functionalities and build more complex molecular architectures. Derivatives of 3-formylchromones have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The 6-ethyl substitution on the chromone ring can influence the lipophilicity and pharmacokinetic properties of the resulting compounds, making this compound an attractive intermediate for the development of new therapeutic agents.

Conclusion

The Vilsmeier-Haack formylation of 2'-hydroxy-5'-ethylacetophenone provides an efficient and direct route to this compound. This technical guide outlines the underlying mechanism, provides a detailed experimental protocol, and summarizes the expected quantitative and qualitative data for this reaction. The resulting 3-formylchromone is a valuable building block for the synthesis of diverse heterocyclic systems, highlighting its importance for researchers in organic synthesis and medicinal chemistry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final product and its potential applications.

Caption: Logical flow from synthesis to application.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-3-formylchromone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-Ethyl-3-formylchromone, a benzopyran derivative, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2] As a bicyclic heterocyclic molecule, precise structural confirmation is critical for its application in research and development, including its use as an intermediate in the synthesis of bioactive molecules.[2][3] This document outlines detailed experimental protocols and presents an analysis of the expected spectral data to facilitate its unambiguous identification.

Molecular Structure and Properties

-

Systematic Name: 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde[1][2]

-

Synonyms: 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde[3]

-

Appearance: Yellow crystalline solid[3]

-

Melting Point: 108-110 °C[2]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Sample Preparation:

-

Weigh approximately 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Transfer the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for many organic molecules.[4]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.

-

The final solution depth in the NMR tube should be approximately 50 mm.[5]

¹H and ¹³C NMR Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is locked using the deuterium signal from the solvent, and the magnetic field is shimmed to optimize homogeneity.[6]

-

For ¹³C NMR, a standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used to produce a spectrum where each unique carbon appears as a singlet.[6]

-

A sufficient relaxation delay (D1) of 1-2 seconds is set between scans to allow for full magnetization recovery, though longer delays may be needed for quantitative analysis.[6]

-

The acquired data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The KBr pellet method is a standard technique for analyzing solid samples.[7]

Sample Preparation (KBr Pellet Method):

-

Gently grind 1-2 mg of the this compound sample into a fine powder using a clean, dry agate mortar and pestle.[8]

-

Add approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar.[8] KBr is hygroscopic and should be dried in an oven at ~110°C for several hours and stored in a desiccator before use to avoid moisture interference in the spectrum.[7][9]

-

Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.[7]

-

Transfer the mixture into a pellet-forming die and press it using a hydraulic press at 8-10 tons of pressure for 1-2 minutes.[7][9] Using a vacuum during pressing helps remove trapped air and improves pellet transparency.[7]

-

Carefully eject the thin, transparent, or uniformly translucent pellet from the die and place it in the spectrometer's sample holder.[7]

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the NMR and IR characterization of this compound, based on its structure and data from analogous compounds.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s (singlet) | 1H | -CHO (aldehyde H) |

| ~8.5 | s (singlet) | 1H | H-2 |

| ~8.1 | d (doublet) | 1H | H-5 |

| ~7.6 | dd (d-doublet) | 1H | H-7 |

| ~7.5 | d (doublet) | 1H | H-8 |

| ~2.8 | q (quartet) | 2H | -CH₂-CH₃ |

| ~1.3 | t (triplet) | 3H | -CH₂-CH₃ |

Interpretation:

-

The highly deshielded singlet around 10.2 ppm is characteristic of an aldehyde proton.

-

The singlet at ~8.5 ppm corresponds to the proton at the C-2 position of the chromone ring.

-

The aromatic protons on the benzene ring appear between 7.5 and 8.1 ppm, with splitting patterns determined by their neighboring protons.

-

The ethyl group at the C-6 position is identified by a quartet for the methylene (-CH₂) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group.

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~188 | -CHO (aldehyde C) |

| ~176 | C-4 (ketone C=O) |

| ~158 | C-2 |

| ~155 | C-8a |

| ~140 | C-6 |

| ~135 | C-7 |

| ~125 | C-5 |

| ~124 | C-4a |

| ~119 | C-3 |

| ~118 | C-8 |

| ~28 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Interpretation:

-

The spectrum shows 12 distinct carbon signals, consistent with the molecular formula.

-

The two signals in the downfield region (~188 and ~176 ppm) are assigned to the aldehyde and ketone carbonyl carbons, respectively.

-

Signals in the 118-158 ppm range correspond to the eight sp² hybridized carbons of the aromatic and pyrone rings.

-

The two upfield signals (~28 and ~15 ppm) are characteristic of the sp³ hybridized carbons of the ethyl group.

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3050 | Medium | C-H stretch (Aromatic) |

| ~2970-2850 | Medium | C-H stretch (Aliphatic -CH₂-, -CH₃) |

| ~2820, ~2720 | Weak | C-H stretch (Aldehyde, Fermi resonance doublet) |

| ~1690 | Strong | C=O stretch (Aldehyde) |

| ~1655 | Strong | C=O stretch (γ-pyrone ketone) |

| ~1610, ~1580 | Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O-C stretch (Aryl ether) |

Interpretation:

-

The presence of two strong carbonyl absorption bands is a key feature, confirming the aldehyde (~1690 cm⁻¹) and the γ-pyrone ketone (~1655 cm⁻¹) functional groups.

-

The weak bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde proton.

-

Absorptions for aromatic and aliphatic C-H stretching are observed in their expected regions.

-

The strong band around 1250 cm⁻¹ corresponds to the aryl ether linkage within the chromone ring system.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, while FT-IR confirms the presence and nature of key functional groups, including the distinct aldehyde and ketone carbonyls. The data and protocols presented in this guide serve as a robust resource for researchers to verify the identity, purity, and structural integrity of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound 98 42059-78-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. benchchem.com [benchchem.com]

- 7. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

Physicochemical Properties of 6-Ethyl-3-formylchromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Ethyl-3-formylchromone, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. This document collates available quantitative data, details relevant experimental protocols for property determination, and visualizes a key biological pathway influenced by structurally related compounds.

Core Physicochemical Properties

This compound (CAS No: 42059-78-9) is a derivative of chromone, characterized by an ethyl group at the 6-position and a formyl group at the 3-position of the benzopyran-4-one core structure.[1][2] This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as a synthetic intermediate in the development of bioactive molecules.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound based on available literature data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃ | |

| Molecular Weight | 202.21 g/mol | |

| Melting Point | 108-110 °C | |

| Boiling Point (Predicted) | 343.3 °C at 760 mmHg | [3] |

| LogP (Predicted) | 2.16790 | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Solubility | Soluble in Chloroform | [3] |

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of chromone derivatives like this compound.

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[5][6] This one-step process utilizes a substituted 2-hydroxyacetophenone as the starting material.[7]

Protocol:

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under cooled conditions (e.g., an ice bath).[7]

-

Reaction with Acetophenone: A solution of the corresponding 2-hydroxyacetophenone (in this case, 2'-hydroxy-5'-ethylacetophenone) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent.[5]

-

Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 50 °C) for a specified period to ensure complete reaction.[5]

-

Work-up: The reaction is quenched by pouring the mixture into cold water or onto crushed ice.[7]

-

Isolation and Purification: The resulting solid precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[7]

Logical Workflow for Vilsmeier-Haack Synthesis:

Caption: Vilsmeier-Haack synthesis workflow.

Determination of Aqueous Solubility

A standard method for determining the solubility of a solid compound in a solvent is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume or mass of the solvent (e.g., g/100 mL or mg/L).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Protocol:

-

Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other saturated phase.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

While specific studies on the biological signaling pathways directly modulated by this compound are limited, research on the closely related compound, 3-formylchromone, has demonstrated its ability to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Given the structural similarity, it is plausible that this compound may exhibit similar activity.

The STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers. 3-formylchromone has been shown to inhibit this pathway by downregulating the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2. This inhibition prevents the translocation of STAT3 to the nucleus, thereby reducing its DNA-binding ability and the transcription of target genes involved in tumorigenesis.

Inhibition of STAT3 Signaling Pathway by 3-Formylchromone Analogs:

Caption: Inhibition of the STAT3 signaling pathway.

References

Technical Guide: Spectral and Biological Profile of 6-Ethyl-3-formylchromone (CAS Number: 42059-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological activities of the compound 6-Ethyl-3-formylchromone, identified by CAS number 42059-78-9. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Compound Identification and Physical Properties

This compound is a derivative of chromone, a benzopyran-4-one scaffold. The presence of an ethyl group at the 6-position and a formyl group at the 3-position are key structural features.

| Property | Value | Source |

| CAS Number | 42059-78-9 | N/A |

| Molecular Formula | C₁₂H₁₀O₃ | N/A |

| Molecular Weight | 202.21 g/mol | N/A |

| Melting Point | 108-110 °C | N/A |

| SMILES | CCc1ccc2c(c1)c(=O)c(co2)C=O | N/A |

| InChI | 1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | N/A |

Spectral Data

Comprehensive spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectra, are available for review at SpectraBase.[1] Direct reproduction of the spectra is restricted; however, the expected characteristic signals based on the compound's structure are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), the formyl proton (a singlet), and the proton on the pyrone ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, the carbons of the pyrone ring, and the carbons of the ethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will likely exhibit characteristic absorption bands indicating the presence of the following functional groups:

-

C=O stretching (ketone and aldehyde): Strong absorptions are expected in the region of 1650-1730 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Signals will appear around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic and pyrone ring): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): Bands are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (202.21). Fragmentation patterns would likely involve the loss of the formyl and ethyl groups.

Experimental Protocols

Synthesis of this compound

The Vilsmeier-Haack reaction is a standard and efficient method for the synthesis of 3-formylchromones from the corresponding 2'-hydroxyacetophenones.

Starting Material: 4'-Ethyl-2'-hydroxyacetophenone

Reagents:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at approximately 50°C for one hour to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Acetophenone: Dissolve 4'-Ethyl-2'-hydroxyacetophenone in a minimal amount of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Workup: Carefully pour the reaction mixture into crushed ice with vigorous stirring to decompose the reaction complex.

-

Isolation and Purification: The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis workflow for this compound.

Spectral Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are typically used.

3.2.2. FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum using a standard FTIR spectrometer.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Potential Biological Activities and Signaling Pathways

Derivatives of 3-formylchromone have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of chromone derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.

4.1.1. COX-2 Inhibition Pathway

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. Inhibition of COX-2 can reduce inflammation.

Inhibition of the COX-2 pathway by this compound.

4.1.2. NF-κB Signaling Pathway

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a key step in the inflammatory response.

References

A Technical Guide to the Synthesis of 6-Ethyl-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Ethyl-3-formylchromone, a valuable heterocyclic building block. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2'-hydroxy-5'-ethylacetophenone, via a Fries rearrangement, followed by a Vilsmeier-Haack reaction to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis of Starting Materials

The primary starting material for the synthesis of this compound is 2'-hydroxy-5'-ethylacetophenone. This intermediate is conveniently prepared through the Fries rearrangement of 4-ethylphenyl acetate.

Preparation of 4-Ethylphenyl Acetate

The initial precursor, 4-ethylphenyl acetate, can be synthesized by the esterification of 4-ethylphenol with acetic anhydride.

Experimental Protocol:

A mixture of 4-ethylphenol (1.0 eq), and acetic anhydride (1.2 eq) is stirred in the presence of a catalytic amount of pyridine. The reaction mixture is heated at a moderate temperature (e.g., 80°C) for a few hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 4-ethylphenyl acetate.

Fries Rearrangement to 2'-Hydroxy-5'-ethylacetophenone

The Fries rearrangement of 4-ethylphenyl acetate yields the key intermediate, 2'-hydroxy-5'-ethylacetophenone. The regioselectivity of this reaction is temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer.[1]

Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in a suitable solvent (e.g., nitrobenzene or without a solvent), 4-ethylphenyl acetate (1.0 eq) is added portion-wise at a low temperature (0-5°C). The reaction mixture is then heated to a high temperature (typically >160°C) to favor the formation of the ortho-hydroxyacetophenone.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid. The resulting mixture is then subjected to steam distillation to separate the more volatile ortho-isomer from the para-isomer. The distillate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give crude 2'-hydroxy-5'-ethylacetophenone, which can be further purified by recrystallization or column chromatography.

Synthesis of this compound

The final step in the synthesis is the Vilsmeier-Haack reaction of 2'-hydroxy-5'-ethylacetophenone, which accomplishes both formylation and cyclization in a single pot to produce this compound.[2]

Experimental Protocol:

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 2.5 eq) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 6 volumes per gram of acetophenone) with vigorous stirring.[2] To this freshly prepared Vilsmeier reagent, a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a minimal amount of DMF is added slowly.[3] The reaction mixture is stirred at room temperature overnight, during which it typically becomes a thick mass.[2] The reaction is then quenched by pouring it into crushed ice. The solid precipitate that forms is collected by vacuum filtration, washed thoroughly with cold water, and dried.[3] The crude this compound can be purified by recrystallization from ethanol.[2]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 4-Ethylphenyl Acetate | C₁₀H₁₂O₂ | 164.20 | Colorless liquid | - | >90 |

| 2'-Hydroxy-5'-ethylacetophenone | C₁₀H₁₂O₂ | 164.20 | Pale yellow solid | 48-50 (estimated) | 60-70 (ortho-isomer) |

| This compound | C₁₂H₁₀O₃ | 202.21 | Yellow crystalline solid | 108-110 | 70-80[2] |

Spectroscopic Data

The structural confirmation of the synthesized compounds is achieved through spectroscopic analysis.

2'-Hydroxy-5'-ethylacetophenone (Analogous Data for 2'-Hydroxy-5'-methylacetophenone)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | δ 12.1 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 2.5 (s, 3H, -COCH₃), 2.3 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, ppm) | δ 204.0, 162.1, 137.9, 129.8, 129.5, 118.6, 118.4, 26.5, 20.4. |

| IR (KBr, cm⁻¹) | 3400-2800 (br, O-H), 1650 (C=O), 1610, 1580, 1490 (C=C aromatic). |

This compound

| Spectroscopy | Data |

| ¹H NMR | Available through SpectraBase[4] |

| ¹³C NMR | Available through SpectraBase[4] |

| FTIR | Available through SpectraBase[4] |

| Raman | Available through SpectraBase[4] |

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of 6-Ethyl-3-formylchromone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethyl-3-formylchromone, a significant benzopyran derivative utilized in various research and development applications, including pharmaceutical synthesis.[1][2] Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility in common organic solvents. This includes detailed experimental protocols and illustrative data representations.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , is a bicyclic heterocyclic compound.[1] It consists of a benzene ring fused to a pyran ring and is also known as 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde.[1][2] This compound serves as a key intermediate in the synthesis of various bioactive molecules and is noted for its applications in pharmaceutical research, particularly in the development of new therapeutic agents.[2]

Physical Properties:

| Property | Value | Reference |

| CAS Number | 42059-78-9 | [1][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][3] |

| Molecular Weight | 202.21 g/mol | [1][3] |

| Melting Point | 108-110 °C | [1][4] |

| Appearance | Yellow crystalline solid | [2] |

Solubility Profile

Given the molecular structure of this compound, which includes a polar chromone core and a non-polar ethyl group, its solubility is expected to be favorable in a range of common organic solvents. To provide a practical framework for researchers, the following table illustrates hypothetical solubility data. It is crucial to note that these values are for illustrative purposes only and must be determined experimentally.

Illustrative Solubility Data for this compound at 25°C:

| Solvent | Chemical Formula | Solubility (g/L) (Hypothetical) |

| Chloroform | CHCl₃ | > 50 |

| Acetone | C₃H₆O | 20 - 30 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 100 |

| Ethanol (95%) | C₂H₅OH | 10 - 20 |

| Methanol | CH₃OH | 5 - 10 |

| Ethyl Acetate | C₄H₈O₂ | 15 - 25 |

| Hexane | C₆H₁₄ | < 1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.[6][7][8]

3.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the standards should be the same as the test solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully centrifuge the vials to ensure complete separation of the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. 6-Ethyl-3-formylchromon 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 42059-78-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound | CAS#:42059-78-9 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

Theoretical and Computational Explorations of 3-Formylchromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylchromones are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural features, characterized by a chromone core bearing a reactive formyl group at the C-3 position, impart a diverse range of biological activities and make them valuable synthons for the creation of more complex molecular architectures.[1] The inherent reactivity of 3-formylchromones, possessing three electrophilic centers, allows them to serve as versatile precursors in various chemical transformations.[2][3][4] This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the electronic structure, reactivity, spectroscopic properties, and potential therapeutic applications of these fascinating molecules.

Synthesis and Reactivity

The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of 2-hydroxyacetophenones using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][5] This reaction proceeds in good yields and is a key step in accessing the 3-formylchromone scaffold.[1]

Computational studies, primarily employing Density Functional Theory (DFT), have been crucial in understanding the reaction mechanisms involving 3-formylchromones. For instance, in the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, DFT calculations at the ωB97XD/6-31G* level of theory have elucidated the energy profiles of different reaction pathways.[6] These studies have revealed that the basicity of the amine is a critical factor in determining the reaction outcome, influencing whether the reaction proceeds through a ring-opening mechanism.[6]

Computational Methodologies

A variety of computational methods have been employed to investigate the properties of 3-formylchromones and their derivatives. These theoretical approaches provide valuable insights that complement experimental findings.

Quantum Chemical Calculations

Density Functional Theory (DFT): This is the most widely used method for studying 3-formylchromones. The B3LYP functional is frequently paired with basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties.[7] The choice of basis set can influence the accuracy of the results, with larger basis sets generally providing more reliable data, albeit at a higher computational cost.[7] For instance, the B3LYP/6-31G(d,p) level of theory has been shown to provide good agreement with experimental results for bond lengths and angles while being computationally efficient.[7]

Time-Dependent Density Functional Theory (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis) and investigate excited state properties.[8][9]

Semi-empirical Methods: Older studies have utilized semi-empirical methods like AM1 and PM3 to investigate the conformational properties and electronic structures of 3-formylchromones.[1][5][10] While less accurate than DFT, these methods can be useful for initial explorations of large molecules due to their lower computational expense.

Molecular Docking

To explore the potential of 3-formylchromone derivatives as therapeutic agents, molecular docking simulations are performed. These studies predict the binding affinity and interaction modes of the ligands with target proteins.[7] For example, docking studies have suggested that 6-substituted 3-formylchromone derivatives could act as anti-diabetic agents by inhibiting insulin-degrading enzyme (IDE).[7]

Spectroscopic Properties: A Computational Perspective

Computational chemistry plays a vital role in the interpretation of experimental spectra.

Vibrational Spectroscopy (FTIR)

Calculated vibrational frequencies using DFT methods, such as B3LYP/6-31G(d,p), have shown good agreement with experimental FTIR spectra.[7] For 3-formylchromone, the characteristic C=O stretching bands of the chromone and formyl groups, as well as the skeletal C-C stretching modes of the benzene ring, have been accurately assigned with the aid of theoretical calculations.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are used to confirm the structures of newly synthesized 3-formylchromone derivatives.[1][5]

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of molecules. The energy gap (E_gap) between the HOMO and LUMO is a key indicator: a smaller gap suggests higher reactivity and lower stability.[7] Analysis of FMOs in 6-substituted 3-formylchromone derivatives has provided insights into their bioactive nature.[7]

Molecular Electrostatic Potential (MEP)

MEP maps are valuable for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[8] In 3-formylchromone derivatives, the negative potential is typically localized on the oxygen atoms, indicating their role in nucleophilic interactions.[8]

Biological Activities and Drug Development Potential

Theoretical and computational studies have been instrumental in exploring the diverse biological activities of 3-formylchromones.

Anticancer Activity

Derivatives of 3-formylchromone have demonstrated tumor cell-specific cytotoxicity.[11][12] Computational studies, including molecular docking, have been used to investigate their potential as inhibitors of enzymes like topoisomerase IIα, which are crucial for cancer cell proliferation.[13]

Anti-diabetic Agents

In silico studies have identified 6-substituted 3-formylchromone derivatives as potential anti-diabetic agents.[7] Molecular docking simulations have shown strong binding affinities of these compounds to insulin-degrading enzyme (IDE), a promising therapeutic target for type 2 diabetes.[7] For example, 6-isopropyl-3-formylchromone exhibited a higher binding affinity for IDE than the reference standard dapagliflozin.[7]

Anti-inflammatory Activity

Several 3-formylchromone derivatives have shown promising anti-inflammatory activities in both in vitro and in vivo models.[14]

Antioxidant Activity

The potential of chromone derivatives as antioxidants has been investigated using computational approaches.[15][16][17] DFT calculations are employed to determine parameters like Bond Dissociation Enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant activity through the hydrogen atom transfer (HAT) mechanism.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical and computational studies on 3-formylchromones.

Table 1: Calculated Spectroscopic Data for 3-Formylchromone

| Spectroscopic Feature | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (B3LYP/6-31G(d,p)) |

| C=O stretch (chromone) | ~1630-1690 | ~1665 |

| C=O stretch (formyl) | ~1693-1904 | - |

| C-C stretch (benzene ring) | ~1464-1652 | ~1458-1665 |

| C-CHO stretch | ~1340-1360 | ~1329-1380 |

Data sourced from multiple studies for comparison.[1][7]

Table 2: Calculated Quantum Chemical Descriptors for Selected 6-Substituted 3-Formylchromone Derivatives (B3LYP/6-31G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Binding Energy with IDE (kcal/mol) |

| 3-formylchromone | - | - | - | - |

| 6-isopropyl-3-formylchromone | - | - | - | -8.5 |

| Dapagliflozin (Reference) | - | - | - | -7.9 |

| Vitexin (Reference) | - | - | - | -8.3 |

| Myricetin (Reference) | - | - | - | -8.4 |

Note: Specific HOMO/LUMO values were not provided in the readily available text; however, the trend of the HOMO-LUMO gap confirming the bioactive nature was mentioned.[7]

Experimental and Computational Protocols

General Synthesis of 3-Formylchromones (Vilsmeier-Haack Reaction)

-

Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) with stirring at a controlled temperature (e.g., 30-35 °C).[1]

-

The mixture is stirred for a specified time (e.g., 1 hour) at a slightly elevated temperature (e.g., 50 °C).[1]

-

A solution of the appropriate 2-hydroxyacetophenone derivative in a minimal amount of DMF is then added dropwise to the reaction mixture.[1]

-

The reaction is monitored by thin-layer chromatography.[5]

-

Upon completion, the reaction mixture is worked up to isolate the desired 3-formylchromone product.

Computational Details for DFT and TD-DFT Studies

-

Software: Gaussian 16 or similar quantum chemistry software package.[7]

-

Method: Density Functional Theory (DFT) for ground state properties and Time-Dependent DFT (TD-DFT) for excited state properties.[7][8]

-

Functional: B3LYP is a commonly used hybrid functional.[7] Other functionals like ωB97XD may be used for specific applications, such as studying reaction mechanisms.[6]

-

Basis Set: 6-31G(d,p) is often used for a balance of accuracy and computational cost.[7] Larger basis sets like 6-311++G(d,p) can be employed for higher accuracy.[7]

-

Geometry Optimization: The geometries of the molecules are optimized to find the minimum energy structures. Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies).[7]

-

Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effects of a solvent environment.[18]

-

Analysis: The output files are analyzed to obtain geometric parameters, vibrational frequencies, HOMO-LUMO energies, and other electronic properties. Molecular visualization software like GaussView is used to generate molecular orbital plots and MEP maps.[7]

Molecular Docking Protocol

-

Software: Molecular Operating Environment (MOE) or similar docking software.[19]

-

Protein Preparation: The crystal structure of the target protein (e.g., Insulin-Degrading Enzyme, PDB ID can be sourced from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning appropriate protonation states, and removing water molecules.

-

Ligand Preparation: The 3D structures of the 3-formylchromone derivatives are generated and their energy is minimized.

-

Docking Simulation: The ligands are docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

-

Scoring and Analysis: The binding affinities are calculated using a scoring function. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

References

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. article.sapub.org [article.sapub.org]

- 16. opensciencepublications.com [opensciencepublications.com]

- 17. Studies on the antioxidant activity of some chromonylrhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Ethyl-3-formylchromone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Ethyl-3-formylchromone as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are based on established chemical transformations and offer starting points for the development of novel molecular entities for potential therapeutic applications.

Introduction

This compound (also known as 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative characterized by a reactive formyl group at the 3-position and an ethyl substituent on the benzene ring.[1] This unique structural arrangement makes it a valuable precursor in heterocyclic synthesis, particularly in condensation and multicomponent reactions. The electron-withdrawing nature of the chromone ring system activates the formyl group for nucleophilic attack, while the C2-C3 double bond can participate in various cycloaddition and rearrangement reactions. Its derivatives have been investigated for a range of biological activities.

Key Synthetic Applications

This compound serves as a versatile starting material for the synthesis of various heterocyclic systems, including but not limited to:

-

Pyridines: Through condensation reactions with active methylene compounds followed by cyclization.

-

Pyrazoles: Via reaction with hydrazine derivatives.

-

Benzothiazepines: In multicomponent reactions with 2-aminothiophenol derivatives.

-

Fused Heterocycles: Through reactions with various binucleophiles, leading to the formation of polycyclic systems.

The following sections provide detailed protocols and quantitative data for representative synthetic transformations.

Experimental Protocols and Quantitative Data

Synthesis of Acrylamide Derivatives

The Knoevenagel condensation of this compound with active methylene compounds, such as cyanoacetamide, provides a straightforward route to functionalized acrylamide derivatives. These intermediates can be further cyclized to yield various heterocyclic cores.

Protocol 1: Synthesis of 2-Cyano-3-(6-ethyl-4-oxo-4H-chromen-3-yl)acrylamide

This protocol describes the synthesis of a key intermediate for further heterocyclic transformations.

Reaction Scheme:

Experimental Procedure:

-

To a solution of this compound (1.0 eq) in pyridine, add cyanoacetamide (1.0 eq).

-

Reflux the reaction mixture for 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.

Quantitative Data:

| Product | Reagents | Solvent | Reaction Time | Yield |

| 2-Cyano-3-(6-ethyl-4-oxo-4H-chromen-3-yl)acrylamide | This compound, Cyanoacetamide | Pyridine | 5 minutes | 42% |

| 5-(2-hydroxybenzoyl)-2-methylpyridine-1,3-dicarboxylic acid diethyl ester | 2-Cyano-3-(6-ethyl-4-oxo-4H-chromen-3-yl)acrylamide | Pyridine | Prolonged reflux | 60% |

Logical Workflow for Acrylamide Synthesis

Caption: Workflow for the synthesis of acrylamide and pyridine derivatives.

Multicomponent Reactions for Heterocyclic Phosphonates

While specific data for this compound is limited, multicomponent reactions of the closely related 6-methyl-3-formylchromone provide valuable insights into the expected reactivity. These reactions offer an efficient pathway to complex heterocyclic phosphonates.[2][3]

General Scheme for Multicomponent Reactions:

Potential Binucleophiles and Resulting Heterocycles:

| Binucleophile | Resulting Heterocycle |

| Hydrazine derivatives | Pyrazolylphosphonates |

| Hydroxylamine | Oxazolylphosphonates |

| Thiourea | Pyrimidinylphosphonates |

| Guanidinium carbonate | Pyrimidinylphosphonates |

| Ethylenediamine | Diazepinylphosphonates |

| Ethanolamine | Oxazepinylphosphonates |

| 2-Aminophenol | Benzoxazepinylphosphonates |

| 1,2-Phenylenediamine | Benzodiazepinylphosphonates |

Protocol 2: General Procedure for the Three-Component Synthesis of Heterocyclic Phosphonates (Adapted from 6-methyl-3-formylchromone)

-

A mixture of this compound (1.0 eq), the respective binucleophile (1.0 eq), and diethyl phosphite (1.0 eq) is stirred under solvent-free conditions.

-

The reaction is heated at a specified temperature for a designated time, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and purified by column chromatography on silica gel to afford the desired heterocyclic phosphonate.

Reaction Pathway for Multicomponent Synthesis

Caption: General pathway for multicomponent synthesis of heterocyclic phosphonates.

Conclusion

This compound is a valuable and reactive synthon for the construction of a wide array of heterocyclic frameworks. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigation into the scope and limitations of these reactions will undoubtedly uncover new and efficient synthetic methodologies.

References

6-Ethyl-3-formylchromone: A Versatile Precursor for Innovations in Medicinal Chemistry

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, 6-ethyl-3-formylchromone stands out as a highly valuable and versatile precursor. Its unique chemical structure, featuring a reactive formyl group on the chromone scaffold, provides a strategic starting point for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. This document provides an overview of its applications and detailed protocols for its use in synthesizing novel therapeutic agents.

Key Applications in Drug Discovery

This compound is a pivotal building block for developing compounds with a wide spectrum of biological activities. The chromone nucleus itself is a privileged scaffold in medicinal chemistry, known for its presence in compounds with various therapeutic properties. The addition of the 3-formyl group enhances its reactivity, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures.

Anticancer Agents

Derivatives of 3-formylchromones have demonstrated significant potential as anticancer agents. The core structure can be modified to create compounds that exhibit cytotoxicity against various cancer cell lines. Research has shown that chromone derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells. For instance, studies on various chromanone derivatives have highlighted their selective cytotoxic effects on human cancer cell lines such as MCF-7 (breast), DU-145 (prostate), and A549 (lung), while showing lower toxicity to normal cells.[1] Structural modifications, such as the introduction of halogen substituents, have been shown to modulate the anticancer activity of these compounds.[1] Furthermore, certain chromone derivatives have been found to inhibit key signaling pathways involved in cancer progression, such as the Bcl-2, Bax, and caspase 3 signaling cascades.[2]

Anti-inflammatory Agents

The chromone scaffold is also associated with anti-inflammatory properties. Derivatives synthesized from 3-formylchromones have been shown to inhibit the release of pro-inflammatory mediators. For example, specific epiremisporine derivatives of chromones have demonstrated inhibitory effects on superoxide anion release from human neutrophils, indicating their potential as anti-inflammatory agents.[2]

Antimicrobial and Antibiofilm Agents

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal compounds. Formylchromone derivatives have emerged as promising candidates in this area. Halogenated 3-formylchromones, for instance, have exhibited potent antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi.[3][4][5][6] These compounds have been shown to inhibit bacterial growth, biofilm formation, and various virulence factors at low concentrations.[3][5][6]

Synthesis and Derivatization Workflow

The general workflow for utilizing this compound as a precursor involves its initial synthesis followed by various condensation and cyclization reactions to generate a library of diverse derivatives.

Caption: General workflow for the synthesis and derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of 3-formylchromones, the Vilsmeier-Haack reaction, which can be adapted for this compound starting from 4-ethylphenol.[7][8]

Materials:

-

Substituted 2-hydroxyacetophenone (derived from 4-ethylphenol)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide solution

Procedure:

-

Cool a solution of the substituted 2-hydroxyacetophenone in DMF in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (typically several hours).

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Synthesis of Chromone Derivatives via Condensation

This protocol outlines a general procedure for the synthesis of chromone derivatives by reacting this compound with active methylene compounds.

Materials:

-

This compound

-